molecular formula C21H20O6 B8143432 2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one

2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one

Cat. No.: B8143432
M. Wt: 368.4 g/mol
InChI Key: IZLBLUIBVMGMIY-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydropyranone ring fused with hydroxy and methoxy-substituted phenyl groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one typically involves multi-step organic reactions. One common method includes the aldol condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as rhodium on alumina for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert carbonyl groups to alcohols.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects could be linked to the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one stands out due to its unique dihydropyranone ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLBLUIBVMGMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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